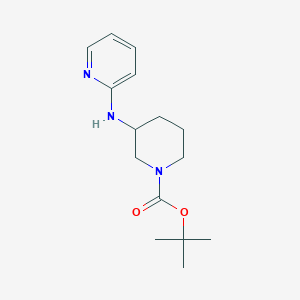
2,6-Bis(tetrazolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are of interest in materials science and catalysis.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole groups.
Ammonium Chloride and Lithium Chloride: Facilitate the formation of the tetrazole rings.
Dimethylformamide (DMF): A solvent that provides a suitable medium for the reaction.
Major Products Formed
The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.
Scientific Research Applications
2,6-bis(2H-tetrazol-5-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2H-tetrazol-5-yl)pyridine: Similar structure but with tetrazole groups at the 2 and 5 positions.
2-(1H-tetrazol-5-yl)pyridine: Contains a single tetrazole group at the 2 position.
2,6-bis(benzimidazol-2-yl)pyridine: Features benzimidazole groups instead of tetrazole groups.
Uniqueness
2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.
Properties
Molecular Formula |
C7H5N9 |
|---|---|
Molecular Weight |
215.18 g/mol |
IUPAC Name |
2,6-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
InChI Key |
JNFNAWKHINCFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


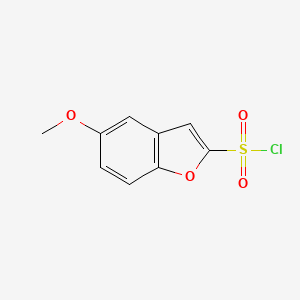
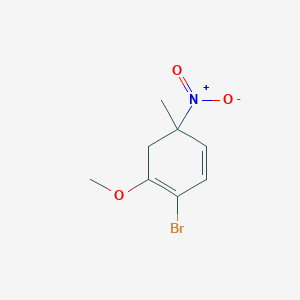
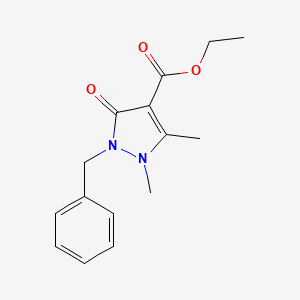


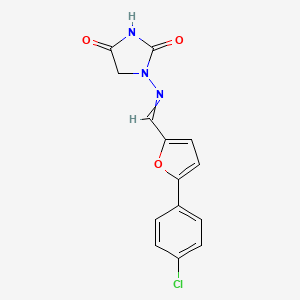
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
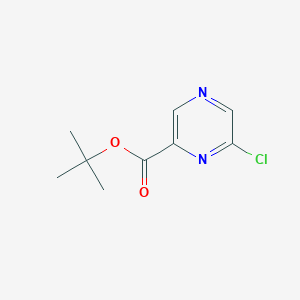



![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)

